molecular formula C9H11ClFNO2 B13129746 Methyl (R)-2-amino-2-(3-fluorophenyl)acetate hydrochloride

Methyl (R)-2-amino-2-(3-fluorophenyl)acetate hydrochloride

Cat. No.: B13129746
M. Wt: 219.64 g/mol
InChI Key: CYBPGAJVYNZAMH-DDWIOCJRSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      Methyl ®-2-amino-2-(3-fluorophenyl)acetate hydrochloride: likely undergoes various reactions, including oxidation, reduction, and substitution.

    • Common reagents and conditions for these reactions would depend on the specific transformation desired.
    • The major products formed would vary based on the reaction type.
  • Scientific Research Applications

      Chemistry: It may serve as a building block for more complex molecules.

      Biology: Its derivatives could be used in drug discovery or as probes for biological studies.

      Medicine: Investigate its potential pharmacological properties.

      Industry: Explore applications in materials science or chemical synthesis.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains to be elucidated.
    • Further research is needed to identify molecular targets and pathways involved.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have information on specific similar compounds.
    • Researchers may compare it with related molecules to highlight its uniqueness.

    Biological Activity

    Methyl (R)-2-amino-2-(3-fluorophenyl)acetate hydrochloride is an amino acid derivative with significant biological activity, particularly in the realms of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential applications in treating various diseases, including cancer and inflammatory disorders.

    Chemical Structure and Properties

    • Molecular Formula : C₉H₁₁ClFNO₂
    • Molecular Weight : 219.64 g/mol
    • Functional Groups : The presence of a fluorophenyl group enhances its chemical properties and biological interactions.

    The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

    • Phosphodiesterase Inhibition : Similar compounds have been identified as selective phosphodiesterase-4 inhibitors, which modulate levels of cyclic adenosine monophosphate (cAMP). This modulation influences various physiological processes, including inflammation and neurotransmission, making it a candidate for treating chronic obstructive pulmonary disease and other inflammatory conditions .
    • AKT Inhibition : Some studies suggest that derivatives of this compound may inhibit AKT activity, which is crucial in cancer progression and inflammatory responses .

    Biological Activity

    Research indicates that this compound exhibits several notable biological activities:

    • Anti-inflammatory Effects : Inhibitory effects on pro-inflammatory cytokines have been documented, suggesting potential use in managing allergic and inflammatory diseases .
    • Anticancer Properties : Preliminary studies indicate that this compound may hinder the growth of certain cancer cell lines, although further research is required to elucidate its mechanisms fully .

    Comparative Analysis with Similar Compounds

    To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

    Compound NameBiological ActivityNotes
    Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochlorideSelective phosphodiesterase-4 inhibitorSignificant anti-inflammatory effects
    N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro...AKT inhibitorUseful in cancer treatment
    Various gallamidesInhibitory effects on histamine releasePotential therapeutic candidates for allergies

    Case Studies and Research Findings

    • Inhibition of Histamine Release : Research on related compounds has shown significant inhibition of histamine release from mast cells, indicating a potential mechanism for treating allergic reactions .
    • Structure-Activity Relationship Studies : Studies exploring the structure-activity relationship (SAR) have demonstrated that modifications to the fluorophenyl group can significantly affect biological activity, underscoring the importance of molecular design in drug development .
    • Anticancer Activity : A study highlighted that certain derivatives exhibited potent inhibitory effects on breast cancer cell lines, suggesting a pathway for therapeutic development against malignancies .

    Properties

    Molecular Formula

    C9H11ClFNO2

    Molecular Weight

    219.64 g/mol

    IUPAC Name

    methyl (2R)-2-amino-2-(3-fluorophenyl)acetate;hydrochloride

    InChI

    InChI=1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-3-2-4-7(10)5-6;/h2-5,8H,11H2,1H3;1H/t8-;/m1./s1

    InChI Key

    CYBPGAJVYNZAMH-DDWIOCJRSA-N

    Isomeric SMILES

    COC(=O)[C@@H](C1=CC(=CC=C1)F)N.Cl

    Canonical SMILES

    COC(=O)C(C1=CC(=CC=C1)F)N.Cl

    Origin of Product

    United States

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